

# 4-Iodo-2-nitrophenol spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **4-Iodo-2-nitrophenol**

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## An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Iodo-2-nitrophenol**

**Executive Summary:** This guide provides a comprehensive analysis of the essential spectroscopic data for **4-iodo-2-nitrophenol** (CAS No: 21784-73-6), a key intermediate in various chemical syntheses.<sup>[1][2]</sup> As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and self-validating experimental protocols are provided for researchers, scientists, and professionals in drug development. The guide emphasizes the integration of these techniques for unambiguous structural confirmation and purity assessment.

## Introduction to **4-Iodo-2-nitrophenol**

**4-Iodo-2-nitrophenol** is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO<sub>2</sub>) group, and an iodine (-I) atom. This substitution pattern makes it a valuable building block in organic synthesis. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of the material for subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will dissect the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectra to create a complete analytical profile of the molecule.

# Molecular Structure and Physicochemical Properties

Understanding the molecule's fundamental structure is the prerequisite for interpreting its spectroscopic output. The arrangement of substituents dictates the electronic environment of each atom, which is directly reflected in the spectral data.

- IUPAC Name: **4-iodo-2-nitrophenol**[3]
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>INO<sub>3</sub>[2]
- Molecular Weight: 265.01 g/mol [3]
- Monoisotopic Mass: 264.92359 Da[2]

The structure with standardized numbering for NMR assignment is presented below. The ortho-nitro group and para-iodo group relative to the hydroxyl create a specific electronic distribution and steric environment.

Caption: Molecular structure of **4-iodo-2-nitrophenol** with atom numbering for NMR assignments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can assign specific protons and carbons to their positions on the molecular scaffold.

## Principles of NMR for Structural Elucidation

The <sup>1</sup>H and <sup>13</sup>C nuclei in the molecule resonate at different frequencies when placed in a strong magnetic field, depending on their local electronic environment. Electron-withdrawing groups (like -NO<sub>2</sub>) "deshield" nearby nuclei, causing them to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups "shield" nuclei, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split, providing crucial connectivity information.[4]

## <sup>1</sup>H NMR (Proton NMR) Analysis

The aromatic region of the <sup>1</sup>H NMR spectrum of **4-iodo-2-nitrophenol** is expected to show three distinct signals corresponding to the three protons on the benzene ring.

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity causes significant deshielding, pushing its signal the furthest downfield. It is coupled to H-5 (a meta-coupling,  $J \approx 2-3$  Hz), appearing as a doublet.
- H-5: This proton is ortho to the iodine atom and meta to both the hydroxyl and nitro groups. It experiences coupling from two different protons: an ortho-coupling to H-6 ( $J \approx 8-9$  Hz) and a meta-coupling to H-3 ( $J \approx 2-3$  Hz). This results in a doublet of doublets (dd).
- H-6: This proton is ortho to the hydroxyl group and meta to the nitro group. It is coupled to H-5 (an ortho-coupling,  $J \approx 8-9$  Hz), appearing as a doublet.
- -OH Proton: The hydroxyl proton is typically a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

## <sup>13</sup>C NMR (Carbon NMR) Analysis

A proton-decoupled <sup>13</sup>C NMR spectrum will show six distinct signals for the six unique carbon atoms in the benzene ring.<sup>[4]</sup> The chemical shifts are influenced by the attached substituents.

- C-1 (C-OH): This carbon, bonded to the electronegative oxygen, will be downfield, typically in the 150-160 ppm range.
- C-2 (C-NO<sub>2</sub>): The direct attachment to the nitro group also causes a significant downfield shift.
- C-4 (C-I): The carbon bearing the iodine atom is an interesting case. The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's signal significantly upfield, often to a value below that of unsubstituted benzene (128.5 ppm).
- C-3, C-5, C-6: These carbons, attached to hydrogen, will appear in the typical aromatic region (110-140 ppm), with their precise shifts determined by the cumulative electronic effects of the three substituents.

## Tabulated NMR Data Summary

While exact values can vary slightly based on solvent and instrument, the following table summarizes the expected spectral data.

<sup>1</sup> H NMR Data	Assignment	Multiplicity	Coupling Constant (J) in Hz
~ 8.2 ppm	H-3	d	~ 2.5 Hz (meta)
~ 7.8 ppm	H-5	dd	~ 8.8 Hz (ortho), 2.5 Hz (meta)
~ 7.0 ppm	H-6	d	~ 8.8 Hz (ortho)
Variable	-OH	br s	N/A

<sup>13</sup> C NMR Data	Assignment	Expected Chemical Shift (ppm)
~ 155 ppm	C-1	Carbon attached to -OH
~ 140 ppm	C-2	Carbon attached to -NO <sub>2</sub>
~ 135 ppm	C-5	Aromatic CH
~ 128 ppm	C-3	Aromatic CH
~ 120 ppm	C-6	Aromatic CH
~ 85 ppm	C-4	Carbon attached to -I

Note: Data is compiled based on typical substituent effects and data available from chemical databases.[\[1\]](#)[\[3\]](#)

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-iodo-2-nitrophenol** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

DMSO-d<sub>6</sub> is often preferred for phenols as it allows for clearer observation of the hydroxyl proton.

- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape.
- **<sup>1</sup>H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient. Use 8-16 scans for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled <sup>13</sup>C spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 220-240 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of <sup>13</sup>C.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C) as the internal standard. Integrate the <sup>1</sup>H NMR signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule.

## Principles of IR for Functional Group Identification

Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an IR spectrum. The positions of these absorption bands are characteristic of specific bond types and functional groups.

## Interpretation of the IR Spectrum

The IR spectrum of **4-iodo-2-nitrophenol** will be dominated by signals from its three functional groups.

- **O-H Stretch:** A strong and broad absorption band is expected between 3200-3500 cm<sup>-1</sup>. The broadness is due to intermolecular hydrogen bonding.

- Aromatic C-H Stretch: A weaker absorption will appear just above 3000  $\text{cm}^{-1}$  (typically 3050-3150  $\text{cm}^{-1}$ ).
- N-O Asymmetric & Symmetric Stretches: These are two of the most characteristic peaks. The asymmetric stretch appears as a strong, sharp band around 1520-1560  $\text{cm}^{-1}$ . The symmetric stretch is also strong and appears around 1330-1360  $\text{cm}^{-1}$ .
- Aromatic C=C Stretches: Medium to sharp absorptions will be present in the 1450-1600  $\text{cm}^{-1}$  region, characteristic of the benzene ring.
- C-O Stretch: A strong band for the phenolic C-O bond will be observed in the 1200-1260  $\text{cm}^{-1}$  region.
- C-I Stretch: The carbon-iodine bond vibration is found at low frequencies, typically in the 500-600  $\text{cm}^{-1}$  range. This may be at the edge of or outside the range of standard mid-IR spectrometers.

## Tabulated IR Data Summary

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3200 - 3500	O-H Stretch (phenolic)	Strong, Broad
3050 - 3150	Aromatic C-H Stretch	Weak-Medium
1520 - 1560	Asymmetric N-O Stretch (-NO <sub>2</sub> )	Strong
1450 - 1600	Aromatic C=C Ring Stretches	Medium
1330 - 1360	Symmetric N-O Stretch (-NO <sub>2</sub> )	Strong
1200 - 1260	Phenolic C-O Stretch	Strong
500 - 600	C-I Stretch	Medium

Note: Data compiled from spectral databases and known functional group frequencies.

[1][3][5]

## Experimental Protocol for IR Data Acquisition

- Method Selection: Attenuated Total Reflectance (ATR) is the most common and convenient method. Alternatively, the KBr pellet method can be used.
- ATR Protocol:
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
  - Record a background spectrum of the empty ATR accessory.
  - Place a small amount (a few milligrams) of the solid **4-iodo-2-nitrophenol** powder onto the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

## Principles of MS for Molecular Weight and Fragmentation Analysis

In a mass spectrometer, molecules are ionized, converted into gas-phase ions, and then separated based on their mass-to-charge ratio ( $m/z$ ). The most common technique for this type of compound is Electron Ionization (EI), which is a hard ionization method that causes significant fragmentation. The unfragmented ion is called the molecular ion ( $\text{M}^+\cdot$ ), and its  $m/z$  value gives the molecular weight of the compound.

## Interpretation of the Mass Spectrum

- Molecular Ion ( $M^{+\cdot}$ ): The molecular ion peak for  $C_6H_4INO_3$  should be observed at an  $m/z$  of 265.<sup>[3]</sup> Due to the presence of the  $^{127}I$  isotope (100% natural abundance), the isotopic pattern will be distinct.
- Key Fragmentation Pathways:
  - Loss of  $NO_2$ : A very common fragmentation for nitroaromatics is the loss of the nitro group (mass = 46 Da), leading to a fragment ion at  $m/z$  219.
  - Loss of I: Cleavage of the C-I bond would result in the loss of an iodine radical (mass = 127 Da), giving a fragment at  $m/z$  138.
  - Loss of CO: Phenolic compounds can lose carbon monoxide (mass = 28 Da) from the ring after initial fragmentation.

## Tabulated MS Data Summary

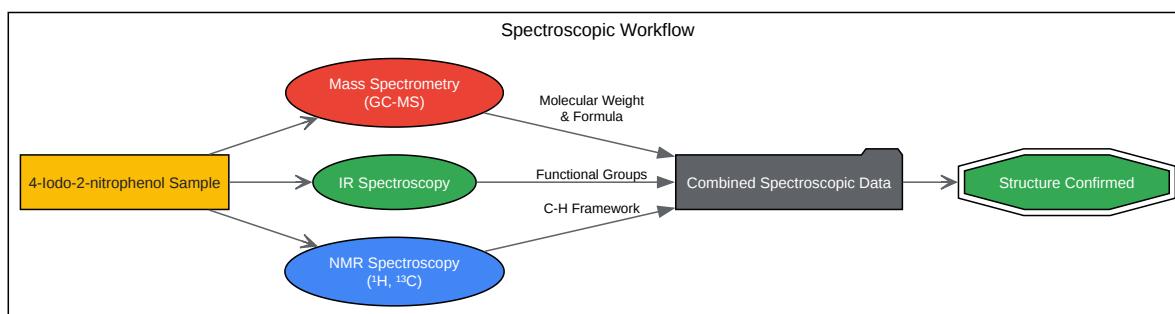
m/z Value	Proposed Fragment Identity	Comments
265	$[M]^{+\cdot}$	Molecular Ion
219	$[M - NO_2]^+$	Loss of the nitro group
138	$[M - I]^+$	Loss of the iodine atom

Note: Fragmentation data is predicted based on common pathways and information from spectral databases.<sup>[3][6]</sup>

## Experimental Protocol for MS Data Acquisition

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal.
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

- GC Method:
  - Inject a small volume (1  $\mu$ L) of the solution into the GC.
  - Use a suitable capillary column (e.g., DB-5ms).
  - Employ a temperature program, for example: hold at 80°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- MS Method:
  - Set the ion source to EI at 70 eV.
  - Scan a mass range from m/z 40 to 400.
  - The mass spectrum corresponding to the GC peak of **4-iodo-2-nitrophenol** is then analyzed.



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Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

## Safety and Handling

**4-Iodo-2-nitrophenol** should be handled with appropriate care in a well-ventilated area or chemical fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin irritation and serious eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[7][9]

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of **4-iodo-2-nitrophenol**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy validates the presence of the key hydroxyl, nitro, and aromatic functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a self-validating system essential for quality control and research applications.

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